molecular formula C11H15BrClN B2444887 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride CAS No. 1909309-28-9

2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B2444887
CAS No.: 1909309-28-9
M. Wt: 276.6
InChI Key: CHPVUZFTLHPEPU-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further stabilized by a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPVUZFTLHPEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-28-9
Record name 2-[(3-bromophenyl)methyl]pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride may involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Biological Activity

2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride, also referred to as 3-(3-bromophenyl)pyrrolidine hydrochloride, is a chemical compound notable for its potential biological activities. This compound features a pyrrolidine ring with a bromophenyl substituent, characterized by the molecular formula C10H12BrNHClC_{10}H_{12}BrN\cdot HCl and a molecular weight of approximately 262.57 g/mol. Its structural attributes make it a subject of interest in medicinal chemistry and pharmacology.

Research indicates that 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride interacts with various molecular targets, influencing enzyme activity and receptor interactions. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2D6, which play crucial roles in drug metabolism. Understanding these interactions is pivotal for assessing the compound's pharmacokinetics and potential drug-drug interactions.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity, particularly against certain Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of harmful bacteria, suggesting its potential as an antibacterial agent. The presence of halogen substituents, like bromine, is believed to enhance the bioactivity of related pyrrolidine derivatives .

Antifungal Activity

In addition to antibacterial properties, 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride has shown antifungal activity. Research has highlighted its effectiveness against various fungal strains, indicating its broad-spectrum antimicrobial potential .

Comparative Analysis with Related Compounds

The biological activity of 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride can be compared with structurally similar compounds. The following table summarizes key differences and similarities:

Compound Name Structural Differences Biological Activity
1-(3-Bromophenyl)pyrrolidine hydrochlorideDifferent substitution pattern on the pyrrolidine ringModerate antibacterial activity
3-(4-Bromophenyl)pyrrolidine hydrochlorideBromine atom located at a different position on the phenyl ringLimited antifungal activity
2-[(3-Bromophenyl)methyl]pyrrolidine hydrochlorideBromine substituent enhances both antibacterial and antifungal propertiesHigh antibacterial and antifungal activity

Study 1: Antibacterial Efficacy

In a study evaluating various pyrrolidine derivatives, 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride exhibited strong inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. This study highlighted the compound's potential as a therapeutic agent in treating bacterial infections .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal effects of this compound against Candida albicans. Results indicated that it effectively inhibited fungal growth with an MIC value comparable to established antifungal agents, underscoring its therapeutic relevance in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride, and how can yield be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogous pyrrolidine derivatives are synthesized using intermediates like 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by bromophenyl group introduction under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric control of the bromophenyl precursor are critical for maximizing yield . Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The aromatic protons (3-bromophenyl) appear as multiplets in δ 7.2–7.8 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (C₁₁H₁₅BrClN, ~292.6 g/mol) with [M+H]⁺ or [M-Cl]⁻ adducts .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Data collection at low temperature (100 K) improves resolution .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (N₂ or Ar). Avoid repeated freeze-thaw cycles. For short-term use (1–2 weeks), storage at 2–8°C is acceptable .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on the bromophenyl group’s steric effects and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ in enzyme inhibition studies). Control variables like solvent (DMSO concentration ≤1%) and cell line/pH conditions.
  • Impurity Profiling : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/ACN gradient) to identify trace impurities (e.g., dehalogenated byproducts) that may skew bioactivity results .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling steps to control stereochemistry .

Q. What experimental designs minimize genotoxic impurities in large-scale synthesis?

  • Methodological Answer :

  • QbD (Quality by Design) : Optimize reaction parameters (pH, temperature) to suppress nitrosamine or alkyl chloride formation.
  • SPE (Solid-Phase Extraction) : Pre-purify starting materials with Strata-X cartridges to remove potential mutagenic precursors .

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